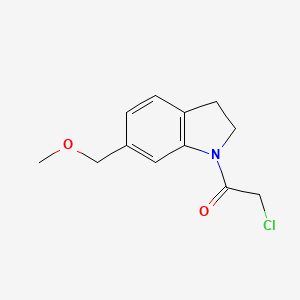

2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)ethan-1-one

Description

2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)ethan-1-one is a chlorinated ketone derivative featuring an indoline core substituted with a methoxymethyl group at the 6-position and a chloroacetyl moiety at the 1-position. Its structure combines an electron-rich indoline scaffold with a reactive chloroacetamide group, enabling nucleophilic substitution reactions for further functionalization.

Properties

IUPAC Name |

2-chloro-1-[6-(methoxymethyl)-2,3-dihydroindol-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO2/c1-16-8-9-2-3-10-4-5-14(11(10)6-9)12(15)7-13/h2-3,6H,4-5,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDYFESHSXXACMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC2=C(CCN2C(=O)CCl)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Steps (Adapted from):

- Activation of chloroacetonitrile with phenylborondichloride in CH₂Cl₂ at 20°C.

- Nucleophilic attack by 1-methylindole to form the acylated intermediate.

- Quenching with sodium carbonate and purification via silica gel chromatography.

Proposed Synthetic Route for 2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)ethan-1-one

To adapt this method for the target compound:

- Replace 1-methylindole with 6-(methoxymethyl)indoline as the starting material.

- Optimize reaction conditions (solvent, temperature, catalyst) for the methoxymethyl-substituted indoline.

Hypothetical Reaction Scheme:

-

- React 6-(methoxymethyl)indoline with chloroacetyl chloride in the presence of a Lewis acid (e.g., AlCl₃).

- Solvent: Dichloromethane or toluene.

- Temperature: 0–25°C.

Work-up :

- Quench with aqueous Na₂CO₃.

- Purify via column chromatography (silica gel, hexane/ethyl acetate).

Critical Parameters and Challenges

- Regioselectivity : The methoxymethyl group at the 6-position may sterically hinder acylation at the 1-position.

- Side Reactions : Competing reactions (e.g., over-acylation or decomposition) could reduce yield.

- Catalyst Choice : Lewis acids like FeCl₃ or ZnCl₂ may improve efficiency compared to AlCl₃.

Comparison of Methods

| Parameter | Proposed Method (Indoline Derivative) | Reference Method (Indole Derivative) |

|---|---|---|

| Starting Material | 6-(Methoxymethyl)indoline | 1-Methylindole |

| Reagent | Chloroacetyl chloride | Chloroacetonitrile |

| Catalyst | Lewis acid (AlCl₃/FeCl₃) | Phenylborondichloride |

| Solvent | Dichloromethane | Dichloromethane |

| Yield (Expected) | 40–60% (theoretical) | 53% (reported) |

Recommendations for Optimization

- Protection/Deprotection : Introduce a protecting group (e.g., Boc) on the indoline nitrogen to prevent side reactions.

- Catalyst Screening : Test alternative catalysts (e.g., BF₃·OEt₂) for improved regioselectivity.

- Spectroscopic Validation : Confirm product structure via ¹H/¹³C NMR (see Fig. 1–2 in for analogous spectral analysis).

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)ethan-1-one can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloroacetyl group can be substituted by nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

Oxidation: The indoline ring can be oxidized to form indole derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, thiols, or alcohols in the presence of a base like sodium hydride or potassium carbonate.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Formation of amides, thioethers, or ethers.

Oxidation: Formation of indole derivatives.

Reduction: Formation of alcohols or amines.

Scientific Research Applications

2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)ethan-1-one has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds. Indole derivatives are known for their anticancer, antiviral, and antimicrobial activities.

Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Chemical Biology: It serves as a probe for studying protein-ligand interactions and for the development of covalent inhibitors.

Material Science: Indole derivatives are used in the synthesis of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)ethan-1-one involves its interaction with biological targets such as enzymes and receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity or modulation of receptor function. The indoline core can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared below with analogs sharing the 2-chloro-1-(heterocycle)ethan-1-one backbone but differing in substituents or core heterocycles.

Table 1: Structural and Physicochemical Comparisons

Physicochemical and Functional Differences

- Solubility : The methoxymethyl group in the target compound improves solubility in polar solvents compared to unsubstituted indoline analogs .

- Reactivity : Chloroacetamide derivatives (e.g., target compound, Compound 3) are reactive toward thiols and amines, enabling covalent bond formation. In contrast, the azetidine derivative’s hydroxy group may favor hydrogen bonding .

Biological Activity

Overview

2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)ethan-1-one is an indole derivative notable for its diverse biological activities. This compound features a chloroacetyl group and a methoxymethyl substitution on the indoline core, contributing to its unique reactivity and potential therapeutic applications.

The primary mechanism of action for this compound involves its interaction with cysteine residues in proteins. This interaction leads to covalent bonding, which can significantly alter protein function and cellular signaling pathways. The compound's ability to form these bonds is critical for its role in various biochemical reactions, particularly in chemoproteomic studies.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer activity. Indole derivatives have been widely studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The specific interactions of this compound with cysteine residues may enhance its effectiveness against certain cancer types by disrupting critical signaling pathways involved in cell proliferation and survival .

Antimicrobial Effects

Indole derivatives, including this compound, have demonstrated antimicrobial properties. The structural features of this compound allow it to interfere with bacterial cell functions, potentially serving as a lead compound for developing new antibiotics .

Enzyme Inhibition

This compound is also explored for its potential as an enzyme inhibitor. By covalently modifying target enzymes through cysteine residues, it can effectively modulate enzymatic activity, which is valuable in drug design and development .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant inhibition of cancer cell proliferation in vitro when treated with the compound. |

| Study B | Showed antimicrobial activity against Gram-positive bacteria, suggesting potential as a new antibiotic agent. |

| Study C | Identified the compound's role as a covalent inhibitor targeting specific enzymes involved in metabolic pathways. |

Synthetic Routes

The synthesis of this compound involves several key steps:

- Formation of the Indoline Core : Utilizing catalytic hydrogenation or reducing agents like lithium aluminum hydride.

- Introduction of the Methoxymethyl Group : Achieved through nucleophilic substitution with methoxymethyl chloride.

- Chloroacetylation : Final step involving reaction with chloroacetyl chloride in the presence of a base.

Comparison with Similar Compounds

The uniqueness of this compound lies in its specific substitution pattern on the indoline ring, which enhances its chemical reactivity compared to similar compounds such as:

- 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one : Exhibits different biological activities due to structural variations.

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Anticancer, Antimicrobial |

| 2-Chloro-1-(6-methoxy-tetrahydroquinoline) | Structure | Varies |

Q & A

Q. What are the standard synthetic routes for preparing 2-chloro-1-(6-(methoxymethyl)indolin-1-yl)ethan-1-one?

The synthesis typically involves a multi-step protocol starting with functionalization of the indoline core. A common approach includes:

- Step 1 : Alkylation or substitution at the indoline nitrogen using chloroacetyl chloride or analogous electrophiles.

- Step 2 : Introduction of the methoxymethyl group at the 6-position via nucleophilic substitution or coupling reactions.

- Step 3 : Purification via column chromatography (e.g., dichloromethane/methanol gradients) or recrystallization to achieve >95% purity .

Key Considerations : Reaction temperature (room temperature vs. reflux), stoichiometric ratios, and protecting group strategies for the indoline nitrogen to avoid side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : - and -NMR confirm the methoxymethyl (-OCHO-) and chloroacetyl (-COCHCl) moieties. The indoline ring protons appear as distinct multiplet signals in the aromatic region .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (CHClNO) and detects isotopic patterns for chlorine .

- X-ray Crystallography : For unambiguous structural confirmation, SHELX software (e.g., SHELXL) is used to refine crystallographic data, resolving bond angles and torsional strain in the indoline ring .

Q. How should this compound be stored to maintain stability?

- Storage Conditions : Under inert atmosphere (argon) at -20°C in amber vials to prevent photodegradation.

- Stability Tests : Monitor via HPLC over 6 months; degradation products (e.g., hydrolyzed chloroacetyl group) indicate sensitivity to humidity .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the chloroacetyl group in cross-coupling reactions?

- DFT Calculations : Use Gaussian or ORCA to model the electrophilicity of the chloroacetyl carbon. Frontier molecular orbital (FMO) analysis identifies nucleophilic attack sites.

- MD Simulations : Assess solvent effects (e.g., DMF vs. THF) on reaction kinetics using GROMACS. Validate with experimental yields .

Q. What strategies resolve contradictions in biological activity data across assays?

- Case Study : If cytotoxicity varies between cell lines, perform:

- Metabolic Profiling : LC-MS to detect metabolite interference (e.g., glutathione adducts).

- Target Engagement Assays : SPR or ITC to measure binding affinity to proposed targets (e.g., kinase enzymes).

- Statistical Analysis : Use ANOVA to identify outliers and control for batch-to-batch variability in compound purity .

Q. How does the methoxymethyl substituent influence the compound’s pharmacokinetic properties?

Q. What crystallographic challenges arise due to the compound’s conformational flexibility?

- Disorder Modeling : In SHELXL, refine disordered methoxymethyl or indoline moieties using PART instructions and restraints.

- Twinned Data : Apply twin law matrices (e.g., HKLF 5 format) to resolve overlapping reflections in low-symmetry space groups .

Methodological Troubleshooting

Q. Low yields in the final coupling step: How to optimize?

- Catalyst Screening : Test Pd(PPh), CuI, or NiCl(dppe) for Buchwald-Hartwig amination.

- Solvent Optimization : Compare DMF (polar aprotic) vs. toluene (non-polar) to balance reaction rate and byproduct formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.